[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol
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Overview
Description
[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an oxolane ring, which is further substituted with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a cyclization reaction, often using a diol precursor.
Substitution with Hydroxymethyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The purine and oxolane rings can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in nucleic acid analogs. Its purine ring system is similar to that found in DNA and RNA, making it a candidate for the development of new genetic probes and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism by which [4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol exerts its effects involves its interaction with molecular targets such as nucleic acids and enzymes. The purine ring system can form hydrogen bonds and other interactions with DNA and RNA, potentially disrupting their function. Additionally, the compound may inhibit specific enzymes involved in nucleic acid metabolism, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine ring system.
Guanosine: Another nucleoside with a purine ring, differing in the functional groups attached.
Inosine: A nucleoside with a hypoxanthine base, structurally related to purines.
Uniqueness
What sets [4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol apart from these similar compounds is the presence of the oxolane ring and the two hydroxymethyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918952-73-5 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(3-17,4-18)19-2-7/h5-7,17-18H,1-4H2,(H2,12,13,14) |
InChI Key |
NZQGNBXWOVQCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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